[4-(1,3-Oxazol-5-yl)phenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-1-3-9(4-2-8)10-5-11-7-13-10/h1-5,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGBYBXRZICBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670603 | |
| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-18-2 | |
| Record name | [4-(1,3-Oxazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of [4-(1,3-Oxazol-5-yl)phenyl]methanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the compound [4-(1,3-Oxazol-5-yl)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
This compound is a heterocyclic compound featuring a phenylmethanol core substituted with an oxazole ring. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2] |
| CAS Number | 179057-18-2 | [1] |
| Melting Point | 107-109 °C | |
| Appearance | Off-white to pale yellow solid | Assumed from general properties of similar compounds |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | Assumed from structure |
Synthesis and Experimental Protocols
The synthesis of 5-substituted oxazoles is commonly achieved through the Van Leusen oxazole synthesis.[3][4][5][6] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, a plausible starting material would be 4-formylbenzyl acetate, where the hydroxyl group is protected as an acetate ester to prevent interference with the reaction. The protecting group can then be removed in a subsequent step.
General Experimental Protocol: Van Leusen Oxazole Synthesis
This protocol describes a general method for the synthesis of this compound via the Van Leusen reaction, followed by deprotection.
Step 1: Synthesis of 4-(Oxazol-5-yl)benzyl acetate
-
To a stirred solution of 4-formylbenzyl acetate (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol (0.2 M), add potassium carbonate (K₂CO₃) (2.0 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(oxazol-5-yl)benzyl acetate.
Step 2: Deprotection to this compound
-
Dissolve the purified 4-(oxazol-5-yl)benzyl acetate (1.0 eq) in methanol (0.1 M).
-
Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) or a few drops of aqueous sodium hydroxide (NaOH).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Analytical Data
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.9-8.1 (s, 1H): Proton on the C2 position of the oxazole ring.
-
~7.5-7.7 (d, J ≈ 8 Hz, 2H): Aromatic protons on the phenyl ring ortho to the oxazole substituent.
-
~7.3-7.5 (d, J ≈ 8 Hz, 2H): Aromatic protons on the phenyl ring ortho to the methanol group.
-
~7.2-7.3 (s, 1H): Proton on the C4 position of the oxazole ring.
-
~4.7 (s, 2H): Methylene protons of the benzyl alcohol group (-CH₂OH).
-
~2.0-3.0 (br s, 1H): Hydroxyl proton (-OH).
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~151-153: C2 of the oxazole ring.
-
~149-151: C5 of the oxazole ring.
-
~140-142: Quaternary carbon of the phenyl ring attached to the methanol group.
-
~127-129: Aromatic CH carbons of the phenyl ring.
-
~125-127: Aromatic CH carbons of the phenyl ring.
-
~123-125: Quaternary carbon of the phenyl ring attached to the oxazole ring.
-
~121-123: C4 of the oxazole ring.
-
~64-66: Methylene carbon of the benzyl alcohol group (-CH₂OH).
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the synthesis and purification workflow, as well as the underlying reaction mechanism for the formation of the oxazole ring.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Mechanism of the Van Leusen reaction for the synthesis of 5-substituted oxazoles.
Biological Significance
The 1,3-oxazole ring is a key structural motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[3][14][15] Derivatives of oxazole have been reported to possess diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities.[3][14][15] The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects. While the biological activity of this compound has not been specifically detailed in the available literature, its structure as a substituted oxazole derivative suggests potential for biological activity and makes it an interesting candidate for further investigation in drug discovery programs.
Safety Information
Detailed toxicology for this compound has not been thoroughly investigated. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for [4-(1,3-oxazol-5-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the formation of the oxazole ring via the Van Leusen reaction, followed by the selective reduction of an aldehyde functionality. This document details the experimental protocols, presents quantitative data, and includes visualizations to elucidate the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step sequence starting from readily available commercial reagents. The first step employs the Van Leusen oxazole synthesis to construct the core heterocyclic ring, yielding the intermediate 4-(1,3-oxazol-5-yl)benzaldehyde. Subsequent reduction of the aldehyde group affords the target primary alcohol.
Caption: Overall synthesis pathway for this compound.
Step 1: Van Leusen Oxazole Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde
The Van Leusen oxazole synthesis is a powerful method for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] In this initial step, terephthalaldehyde undergoes a controlled reaction with one equivalent of TosMIC to favor the formation of the mono-oxazole product, 4-(1,3-oxazol-5-yl)benzaldehyde. A symmetric bis-oxazole product, 1,4-bis(1,3-oxazol-5-yl)benzene, can also be formed from terephthalaldehyde under typical Van Leusen conditions.[3]
Experimental Protocol
-
Materials:
-
Terephthalaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of terephthalaldehyde (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.0 equivalent).
-
Add potassium carbonate (2.0 equivalents) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-(1,3-oxazol-5-yl)benzaldehyde by silica gel column chromatography.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | Not explicitly reported for mono-substitution. A related synthesis of 5-(2-tosylquinolin-3-yl)oxazole reports a yield of 83%. | [3] |
| Appearance | Expected to be a solid. | - |
| ¹H NMR (CDCl₃, δ) | Expected signals: aldehyde proton (~10.0 ppm), aromatic protons (doublets and multiplets in the 7.2-8.0 ppm range), and oxazole protons. | [1] |
| ¹³C NMR (CDCl₃, δ) | Expected signals: aldehyde carbonyl carbon (~191 ppm), aromatic carbons, and oxazole ring carbons. | [1] |
Step 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde
The second step involves the reduction of the aldehyde group of 4-(1,3-oxazol-5-yl)benzaldehyde to a primary alcohol, yielding the final product, this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce other functional groups present in the molecule under standard conditions.[4]
Experimental Protocol
-
Materials:
-
4-(1,3-Oxazol-5-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(1,3-oxazol-5-yl)benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[5]
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify this compound by recrystallization or silica gel column chromatography if necessary.
-
Quantitative Data
| Parameter | Value |
| Yield | High yields are expected based on general aldehyde reductions with NaBH₄. |
| Appearance | Solid. |
| Melting Point | 107-109 °C |
| ¹H NMR | Spectral data will show the disappearance of the aldehyde proton signal and the appearance of a benzylic CH₂ signal and a hydroxyl proton signal. |
| ¹³C NMR | Spectral data will show the disappearance of the aldehyde carbonyl signal and the appearance of a benzylic carbon signal. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis pathway.
Caption: Experimental workflow for the Van Leusen synthesis of 4-(1,3-oxazol-5-yl)benzaldehyde.
Caption: Experimental workflow for the reduction to this compound.
References
Spectroscopic Profile of [4-(1,3-Oxazol-5-yl)phenyl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound [4-(1,3-Oxazol-5-yl)phenyl]methanol (CAS No: 179057-18-2; Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.19 g/mol ).[1][2] While a complete set of publicly available experimental spectra for this specific molecule is limited, this document compiles predicted spectroscopic data based on the analysis of analogous structures. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers in the field of medicinal chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the spectral characteristics of structurally related compounds, including substituted oxazoles and phenylmethanols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.8 - 8.0 | s | 1H | Oxazole C2-H |
| ~7.5 - 7.7 | d | 2H | Aromatic (ortho to oxazole) |
| ~7.3 - 7.5 | d | 2H | Aromatic (ortho to CH₂OH) |
| ~7.2 - 7.3 | s | 1H | Oxazole C4-H |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.5 - 3.5 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | Oxazole C2 |
| ~150 | Oxazole C5 |
| ~142 | Aromatic C (para to oxazole) |
| ~128 | Aromatic C (ortho to CH₂OH) |
| ~127 | Aromatic C (ortho to oxazole) |
| ~125 | Aromatic C (ipso to oxazole) |
| ~122 | Oxazole C4 |
| ~64 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H stretch (alcohol) |
| 3050 - 3150 | Medium | C-H stretch (aromatic and oxazole) |
| 2850 - 2950 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=N stretch (oxazole) |
| 1450 - 1580 | Medium-Strong | C=C stretch (aromatic) |
| ~1100 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 175 | [M]⁺ (Molecular Ion) |
| 158 | [M - OH]⁺ |
| 146 | [M - CH₂OH]⁺ |
| 118 | [M - C₂H₂NO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data. These methodologies are standard in organic chemistry and can be adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data can be acquired using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) is introduced into the instrument. High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
References
In-depth Technical Guide on the Crystal Structure of (3-Phenylisoxazol-5-yl)methanol, an Analog of [4-(1,3-Oxazol-5-yl)phenyl]methanol
Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure for [4-(1,3-Oxazol-5-yl)phenyl]methanol could not be located in established crystallographic databases or the scientific literature. This guide therefore provides a detailed analysis of the crystal structure of a closely related analog, (3-Phenylisoxazol-5-yl)methanol , to serve as a valuable reference for researchers, scientists, and drug development professionals. The structural similarities between these compounds offer insights into the potential solid-state behavior and intermolecular interactions of the target molecule.
Introduction
(3-Phenylisoxazol-5-yl)methanol is a heterocyclic compound featuring a phenyl-substituted isoxazole ring with a methanol substituent. The arrangement of aromatic and hydrogen-bonding moieties in its structure makes it a pertinent model for understanding the crystallographic properties of related phenyl-oxazole derivatives. This document details the molecular geometry, crystal packing, and intermolecular interactions of (3-Phenylisoxazol-5-yl)methanol, based on single-crystal X-ray diffraction data.
Molecular and Crystal Structure
The crystal structure of (3-Phenylisoxazol-5-yl)methanol reveals significant details about its molecular conformation and solid-state assembly. The molecule consists of a planar isoxazole ring and a phenyl ring, which are not coplanar. The dihedral angle between the mean planes of the benzene and isoxazole rings is 25.82 (3)°.[1] This twisted conformation is a common feature in linked aromatic systems, arising from a balance of steric and electronic effects.
The crystal packing is primarily governed by a network of hydrogen bonds. Intermolecular O-H···O hydrogen bonds are a dominant feature, linking adjacent molecules into ribbons that propagate along the c-axis of the unit cell.[1] These primary interactions are further supported by weaker C-H···O and C-H···N interactions, which contribute to the overall stability of the three-dimensional crystal lattice.[1]
The crystallographic data for (3-Phenylisoxazol-5-yl)methanol has been determined by single-crystal X-ray diffraction at a temperature of 298 K using Mo Kα radiation.[1] The key parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 41.03 (4) |
| b (Å) | 5.694 (5) |
| c (Å) | 7.348 (7) |
| α (°) | 90 |
| β (°) | 98.51 (2) |
| γ (°) | 90 |
| Volume (ų) | 1698 (3) |
| Z | 8 |
| Density (calculated) | 1.37 g/cm³ |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| F(000) | 736 |
| Crystal Size (mm) | 0.55 x 0.45 x 0.02 |
| Reflections Collected | 3328 |
| Independent Reflections | 1500 |
| R(int) | 0.059 |
| R[F² > 2σ(F²)] | 0.054 |
| wR(F²) | 0.119 |
| Goodness-of-fit (S) | 1.05 |
| Δρ_max, Δρ_min (e Å⁻³) | 0.16, -0.23 |
Table 1: Crystallographic data and refinement details for (3-Phenylisoxazol-5-yl)methanol.[1]
The key hydrogen bonding interactions that stabilize the crystal structure are detailed below. These interactions are crucial for understanding the packing of the molecules in the solid state.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O2-H2B···O2ⁱ | 0.86 | 1.89 | 2.669 (4) | 151 |
| O2-H2A···O2ⁱⁱ | 0.88 | 2.09 | 2.677 (5) | 124 |
| C8-H8···N1ⁱⁱⁱ | 0.93 | 2.61 | 3.542 (4) | 177 |
| C10-H10B···O2ⁱᵛ | 0.97 | 2.58 | 3.352 (4) | 137 |
Table 2: Hydrogen-bond geometry for (3-Phenylisoxazol-5-yl)methanol.[1]
Experimental Protocols
The synthesis of (3-Phenylisoxazol-5-yl)methanol was carried out as follows:
A solution of benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide was prepared in a round-bottomed flask. To this solution, N-chlorosuccinimide (1.20 g, 9.1 mmol) was added and the mixture was heated until the N-chlorosuccinimide dissolved. The reaction mixture was then stirred at room temperature for 20 minutes. Subsequently, additional N-chlorosuccinimide (4.80 g, 36.4 mmol) was added in portions at a temperature maintained at 308 K.[1]
After stirring for 3 hours, propargyl alcohol (2.78 g, 49.6 mmol) was added to the mixture. This was followed by the addition of a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol). A solution of K₂CO₃ (3.14 g, 45.5 mmol) was then added, and the reaction mixture was stirred for an additional hour. The mixture was then diluted with a saturated solution of ethylenediaminetetraacetic acid and extracted with dichloromethane (3 x 50 ml). The combined organic extracts were dried over anhydrous Na₂SO₄, filtered, and the solvent was removed under reduced pressure to yield the crude product, which was then purified.[1]
Single crystals of (3-Phenylisoxazol-5-yl)methanol suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. A crystal of dimensions 0.55 x 0.45 x 0.02 mm was selected for data collection.[1]
Data were collected on a Bruker SMART APEX diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 298 K. The structure was solved using direct methods with the SHELXTL software package and refined by full-matrix least-squares on F².[1] Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]
Visualizations
The following diagram illustrates the molecular structure of (3-Phenylisoxazol-5-yl)methanol and highlights the key intermolecular hydrogen bonding interactions that dictate the crystal packing. The primary O-H···O interaction leads to the formation of molecular ribbons, which are further interconnected by weaker C-H···N and C-H···O contacts.
Caption: Intermolecular interactions of (3-Phenylisoxazol-5-yl)methanol.
The following diagram outlines the key steps in the synthesis and structural determination of (3-Phenylisoxazol-5-yl)methanol.
Caption: Workflow for synthesis and crystal structure determination.
References
The Versatile Building Block: A Technical Guide to [4-(1,3-Oxazol-5-yl)phenyl]methanol for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of [4-(1,3-Oxazol-5-yl)phenyl]methanol, a heterocyclic building block with significant potential in medicinal chemistry. The presence of the 1,3-oxazole ring, a known pharmacophore in numerous biologically active compounds, coupled with a reactive benzylic alcohol, makes this molecule a valuable starting point for the synthesis of novel drug candidates. This document outlines a plausible synthetic route, detailed experimental protocols, and explores its application in the development of kinase inhibitors, supported by relevant data and pathway diagrams.
Chemical Properties and Synthesis
This compound possesses the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . Its structure features a phenyl ring substituted with a 1,3-oxazole ring and a hydroxymethyl group, providing two key points for chemical modification.
A viable and efficient method for the synthesis of this compound involves a two-step process. The first step is the formation of the oxazole ring via the Van Leusen reaction, followed by the reduction of an aldehyde to the desired primary alcohol.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde via Van Leusen Reaction
The Van Leusen reaction provides a robust method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3][4][5]
Materials:
-
4-Formylbenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-formylbenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(1,3-oxazol-5-yl)benzaldehyde.
Expected Yield: 75-85%
Protocol 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde
The reduction of the intermediate aldehyde to the corresponding alcohol can be achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).[6][7][8][9][10]
Materials:
-
4-(1,3-Oxazol-5-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(1,3-oxazol-5-yl)benzaldehyde (1.0 eq) in methanol or ethanol at room temperature.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
Expected Yield: 85-95%
Application as a Synthetic Building Block in Kinase Inhibitor Development
The oxazole motif is a key structural component in many kinase inhibitors, which are a major class of targeted cancer therapeutics. The this compound building block is particularly valuable for the synthesis of inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases. The hydroxymethyl group serves as a convenient handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Potential Kinase Targets and Representative Data
Derivatives of this compound are anticipated to show inhibitory activity against several important kinases. The table below summarizes data for existing kinase inhibitors that feature a similar oxazole or isoxazole scaffold, highlighting the potential of this building block.
| Kinase Target | Inhibitor Scaffold | Reported IC₅₀ (nM) | Reference |
| p38 MAPK | Pyridinylimidazole/oxazole | 80 - 150 | [11][12][13][14] |
| JNK | Isoxazole/Indazole | 5 - 110 | [15][16][17][18] |
| VEGFR-2 | Benzoxazole/Oxadiazole | 97.38 - 194.6 | [19][20][21][22][23][24] |
Illustrative Synthetic Application Workflow
Caption: Workflow for synthesizing kinase inhibitors.
Signaling Pathway Involvement
Kinases such as p38 MAPK, JNK, and VEGFR-2 are critical nodes in signaling pathways that regulate cell proliferation, differentiation, apoptosis, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, including cancer and chronic inflammatory conditions.
Representative p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound is a promising and versatile synthetic building block for the development of novel therapeutics. Its straightforward synthesis and the strategic placement of reactive functional groups make it an ideal starting material for creating libraries of compounds targeting key cellular signaling pathways. The information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space and the development of next-generation targeted therapies.
References
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EP3076789A4 - Novel compounds as jnk kinase inhibitors - Google Patents [patents.google.com]
- 19. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Biaryl Compound via a Two-Step Coupling Strategy Starting from [4-(1,3-Oxazol-5-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a two-step synthesis of a biaryl compound, commencing with the conversion of [4-(1,3-Oxazol-5-yl)phenyl]methanol to its corresponding bromide, followed by a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a representative example of how this compound can be utilized in common carbon-carbon bond-forming reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] The starting material, this compound, contains a benzylic alcohol. Direct coupling of this alcohol is challenging under standard conditions. Therefore, a two-step strategy is employed: first, the conversion of the alcohol to a more reactive benzylic bromide, followed by the Suzuki-Miyaura coupling. This approach allows for the efficient incorporation of the [4-(1,3-oxazol-5-yl)phenyl]methyl moiety into a variety of molecular scaffolds.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two-step reaction sequence. The yield data is representative of typical yields for similar transformations found in the literature.[3][4][5]
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Bromination | This compound | PPh₃, NBS | Dichloromethane | 0 to rt | 2 | 85-95 |
| 2 | Suzuki Coupling | 5-(4-(Bromomethyl)phenyl)-1,3-oxazole, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 75-90 |
Experimental Protocols
Step 1: Synthesis of 5-(4-(Bromomethyl)phenyl)-1,3-oxazole
This protocol describes the conversion of this compound to 5-(4-(bromomethyl)phenyl)-1,3-oxazole using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).[6][7]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.1 eq) to the stirred solution.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-(4-(bromomethyl)phenyl)-1,3-oxazole.
Step 2: Suzuki-Miyaura Cross-Coupling of 5-(4-(Bromomethyl)phenyl)-1,3-oxazole with Phenylboronic Acid
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the synthesized bromide with phenylboronic acid.[1][3][4]
Materials:
-
5-(4-(Bromomethyl)phenyl)-1,3-oxazole (from Step 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask or Schlenk tube, combine 5-(4-(bromomethyl)phenyl)-1,3-oxazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired biaryl product.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
References
- 1. youtube.com [youtube.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Application of [4-(1,3-Oxazol-5-yl)phenyl]methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1,3-Oxazol-5-yl)phenyl]methanol is a heterocyclic compound featuring a phenyl ring substituted with both a methanol group and a 1,3-oxazole ring. While specific research on this exact molecule is limited in publicly available literature, the oxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds. Derivatives of oxazole are recognized for a wide array of therapeutic applications, including their roles as anti-inflammatory, anticancer, and kinase-inhibiting agents. This document provides an overview of the potential applications of this compound based on the known activities of structurally related oxazole-containing compounds, along with representative experimental protocols for its synthesis and biological evaluation.
Potential Therapeutic Applications
The oxazole ring system is a versatile scaffold in drug discovery due to its ability to form various non-covalent interactions with biological targets like enzymes and receptors.[1][2] The presence of the phenylmethanol group in this compound offers a site for further chemical modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles.
Anticancer Activity
Numerous oxazole derivatives have been investigated as potential anticancer agents.[3][4] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth and proliferation.[5] For instance, the oxazole-containing compound Mubritinib has been studied as a kinase inhibitor.[5] The general structure of this compound provides a foundation for the development of novel kinase inhibitors.
Table 1: Representative Anticancer Activity of Structurally Related Oxazole Derivatives
| Compound ID | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |
| 1k | Human colorectal DLD-1 | Apoptosis Induction | 0.229 | [6] |
| Mubritinib | Not Specified | Kinase Inhibitor | Not Specified | [5] |
| Lapatinib | Various | EGFR/HER2 | Not Specified | [5] |
Note: The data presented is for structurally related oxazole compounds and not for this compound itself.
Anti-inflammatory Activity
Oxazole derivatives have also been explored for their anti-inflammatory properties.[7][8] The mechanism of action can involve the inhibition of inflammatory enzymes or the modulation of signaling pathways involved in the inflammatory response. The structural features of this compound could be optimized to develop potent and selective anti-inflammatory agents.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives, based on established methods for similar compounds.
Synthesis of this compound via Van Leusen Reaction
A plausible and widely used method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[9][10][11] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).
Protocol: Van Leusen Oxazole Synthesis
-
Starting Material Preparation: Begin with a suitably protected 4-formylbenzaldehyde, for instance, with the hydroxyl group of the methanol moiety protected to prevent unwanted side reactions.
-
Reaction Setup: In a round-bottom flask, dissolve the protected 4-formylphenylmethanol (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2 equivalents), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: The protecting group on the methanol moiety is then removed under appropriate conditions to yield the final product, this compound.
In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.
Protocol: Kinase Inhibition Assay
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, test compounds (dissolved in DMSO), and a suitable kinase buffer.
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay or a luminescence-based ATP detection assay.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound using the Van Leusen reaction.
Caption: Synthetic workflow for this compound.
Representative Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway that is often targeted by kinase inhibitors, a potential application for derivatives of the title compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Van Leusen Oxazole Synthesis [organic-chemistry.org]
Application Notes: In Vitro Assay Protocols for [4-(1,3-Oxazol-5-yl)phenyl]methanol Derivatives
Abstract
This document provides detailed protocols for the initial in vitro evaluation of novel [4-(1,3-Oxazol-5-yl)phenyl]methanol derivatives. Oxazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many have been investigated as potent inhibitors of key cellular targets like protein kinases and tubulin.[3][4] These application notes are designed for researchers in drug discovery and development, offering standardized methods to assess the cytotoxic effects and potential kinase inhibitory activity of newly synthesized oxazole derivatives. The protocols described herein include a cell viability assay (MTT) and a generic in vitro kinase inhibition assay, which are fundamental for the primary screening of new chemical entities.[5][6]
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the solution, the cytotoxic effects of test compounds can be quantified.[7][8] The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a standard metric derived from this assay.[5]
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound derivatives, dissolved in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm wavelength).
Experimental Protocol
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment:
-
Prepare serial dilutions of the oxazole derivatives in culture medium. Typical final concentrations range from 0.01 µM to 100 µM.[5]
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
-
Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle
Many oxazole derivatives exert their biological effects by inhibiting protein kinases.[4][9] This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity. This method is suitable for high-throughput screening and can be adapted for various kinases.[10]
Materials and Reagents
-
Kinase: Purified, active recombinant protein kinase of interest.
-
Substrate: A suitable peptide or protein substrate for the selected kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compounds: this compound derivatives, serially diluted in assay buffer with DMSO.
-
Assay Buffer: Kinase reaction buffer (composition depends on the specific kinase).
-
Detection Reagents: Commercially available kit (e.g., ADP-Glo™) containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Equipment: White, opaque 96-well or 384-well assay plates, multichannel pipette, luminometer.
Experimental Protocol
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase, substrate, and any necessary cofactors in the appropriate kinase assay buffer.
-
Compound Addition: Add 2.5 µL of the serially diluted oxazole derivatives or vehicle control (DMSO) to the wells of the assay plate.
-
Initiate Kinase Reaction: Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure data comparability.[9] The total reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescence Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Calculate the percentage of kinase inhibition for each concentration using the formula:
-
% Inhibition = 100 - [(RLU_Inhibitor - RLU_Blank) / (RLU_Vehicle_Control - RLU_Blank)] x 100
-
(RLU = Relative Luminescence Units)
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis as described in the MTT assay protocol.
Data Presentation
Quantitative results from the primary screening should be organized for clear comparison.
Table 1: Summary of In Vitro Activity of Oxazole Derivatives
| Compound ID | Target Cell Line | MTT Assay IC50 (µM) | Target Kinase | Kinase Inhibition IC50 (µM) |
| ODP-001 | MCF-7 | 12.5 | Kinase X | 1.8 |
| ODP-002 | MCF-7 | 28.3 | Kinase X | 15.2 |
| ODP-003 | MCF-7 | >100 | Kinase X | >50 |
| ODP-001 | A549 | 8.9 | Kinase Y | 25.6 |
| ODP-002 | A549 | 15.1 | Kinase Y | 45.1 |
| ODP-003 | A549 | >100 | Kinase Y | >50 |
| Doxorubicin | MCF-7 | 0.8 | N/A | N/A |
| Staurosporine | N/A | N/A | Kinase X | 0.05 |
Visualizations
Experimental Workflow
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application Notes and Protocols for the Use of [4-(1,3-Oxazol-5-yl)phenyl]methanol as a Precursor for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3] These compounds often exert their effects through various mechanisms, such as the inhibition of critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.[4][5][6] [4-(1,3-Oxazol-5-yl)phenyl]methanol represents a key starting material for the synthesis of novel oxazole-based anticancer agents. Its chemical structure, featuring a reactive benzylic alcohol, provides a versatile handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer drug candidates.
These application notes provide a comprehensive overview of the synthetic utility of this compound as a precursor, along with detailed protocols for the synthesis and evaluation of its derivatives as potential anticancer agents.
Data Presentation: Anticancer Activity of Representative Oxazole and Oxadiazole Derivatives
The following tables summarize the in vitro anticancer activity of various oxazole and structurally related oxadiazole derivatives from the literature, demonstrating the potential of this class of compounds. This data provides a strong rationale for the synthesis of novel derivatives from this compound.
Table 1: In Vitro Anticancer Activity of Selected Oxazol-5-one Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| 5t | HepG2 (Liver) | 1.8 | [7] |
Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | GI50 (μM) | Reference |
| 4b | NCI-ADR/RES (Ovarian) | 0.67-3.20 | [8] |
| 6h | SNB-19 (CNS) | <10 (65.12% PGI) | [9] |
| 6h | NCI-H460 (Non-Small Cell Lung) | <10 (55.61% PGI) | [9] |
| 6h | SNB-75 (CNS) | <10 (54.68% PGI) | [9] |
Table 3: In Vitro Anticancer Activity of Selected 1,3-Oxazol-4-ylphosphonium Salts
| Compound | Cancer Cell Line Panel | Average GI50 (μM) | Average TGI (μM) | Average LC50 (μM) | Reference |
| 1 | NCI-60 | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 | |
| 4 | NCI-60 | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 | |
| 9 | NCI-60 | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
Signaling Pathway
A significant number of heterocyclic anticancer agents, including those with oxazole and oxadiazole cores, target the PI3K/Akt/mTOR signaling pathway .[4][5][6] This pathway is a crucial regulator of cell proliferation, growth, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[10] Inhibitors targeting key nodes of this pathway, such as PI3K, Akt, and mTOR, are of significant interest in cancer therapy. The development of derivatives from this compound could lead to novel inhibitors of this critical pathway.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methyl Methanesulfonate (A Key Intermediate)
This protocol describes the conversion of the starting material's hydroxyl group into a good leaving group, a crucial step for subsequent nucleophilic substitution reactions to generate a library of derivatives.
Caption: Synthesis of the key intermediate.
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired [4-(1,3-oxazol-5-yl)phenyl]methyl methanesulfonate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Nucleophilic Substitution
This protocol outlines a general method for synthesizing a library of candidate anticancer compounds from the activated intermediate.
Caption: Synthesis of a derivative library.
Materials:
-
[4-(1,3-Oxazol-5-yl)phenyl]methyl methanesulfonate
-
A diverse set of nucleophiles (e.g., substituted anilines, thiophenols, phenols)
-
A suitable aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A suitable base (e.g., Potassium carbonate or Cesium carbonate)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired nucleophile (1.2 eq) in DMF, add a base such as potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of [4-(1,3-oxazol-5-yl)phenyl]methyl methanesulfonate (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final derivative.
-
Characterize each derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
This protocol is adapted from the standardized procedures of the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) for preliminary anticancer screening.
Caption: NCI-60 screening workflow.
Materials:
-
Synthesized derivatives of this compound
-
NCI-60 human tumor cell line panel
-
RPMI-1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare a stock solution.
-
Cell Plating: Inoculate the 60 different human tumor cell lines into 96-well microtiter plates at their respective optimal plating densities and incubate for 24 hours.
-
Drug Addition: Add the test compounds at a single concentration (typically 10 µM) to the wells containing the cells. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Fix the cells by gently adding cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4 °C.
-
Staining: Discard the supernatant, wash the plates with water, and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid and allow the plates to air dry.
-
Absorbance Measurement: Solubilize the bound stain with 10 mM Tris base solution and measure the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the percentage growth (PG) for each compound. Compounds showing significant growth inhibition will be selected for further five-dose concentration screening to determine GI50, TGI, and LC50 values.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel oxazole-containing compounds with potential anticancer activity. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate a library of derivatives. By targeting critical cancer-related signaling pathways such as the PI3K/Akt/mTOR cascade, these novel compounds may lead to the development of next-generation targeted cancer therapies.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. 3.2. NCI-60 Screening [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
Application Notes and Protocols for the Characterization of [4-(1,3-Oxazol-5-yl)phenyl]methanol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
[4-(1,3-Oxazol-5-yl)phenyl]methanol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds.[1][2] Accurate and comprehensive characterization of these molecules is essential for drug discovery, quality control, and understanding their structure-activity relationships. These application notes provide a detailed overview of the key techniques and protocols for the thorough characterization of this compound derivatives.
Physicochemical and Spectroscopic Characterization
A fundamental step in the analysis of newly synthesized this compound derivatives is the determination of their physicochemical properties and the elucidation of their chemical structure using various spectroscopic methods.
Data Presentation
Table 1: Physicochemical Properties
| Property | Expected Value/Observation |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Dependent on purity and specific derivative |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents |
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ 7.0-8.0 (m, Ar-H), δ 7.9 (s, 1H, oxazole C2-H), δ 7.2 (s, 1H, oxazole C4-H), δ 4.7 (s, 2H, -CH₂OH), δ 5.4 (s, 1H, -OH) | Aromatic and heterocyclic protons, benzylic protons, and hydroxyl proton. |
| ¹³C NMR | δ 150-160 (oxazole C2), δ 120-140 (Ar-C and oxazole C4/C5), δ 64 (-CH₂OH) | Aromatic and heterocyclic carbons, benzylic carbon. |
| FT-IR (cm⁻¹) | 3200-3500 (O-H stretch, broad), 3100-3150 (C-H stretch, aromatic/heterocyclic), 1600-1450 (C=C and C=N stretch), 1000-1100 (C-O stretch) | Presence of hydroxyl, aromatic, and oxazole functional groups. |
| Mass Spec. (m/z) | 175 (M⁺), fragments corresponding to loss of -OH, -CH₂OH, and cleavage of the oxazole ring. | Molecular ion peak confirms the molecular weight. Fragmentation pattern helps in structural confirmation. |
| Elemental Analysis | C, H, N values consistent with the molecular formula (C₁₀H₉NO₂) | Confirms the elemental composition and purity of the compound. |
Experimental Protocols
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or a pure KBr pellet.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O.[3]
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Acquire the mass spectrum in a positive or negative ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Protocol:
-
Sample Preparation: Submit a high-purity, dry sample (2-5 mg) for analysis.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage of carbon, hydrogen, and nitrogen.
-
Comparison: Compare the experimental percentages with the theoretical values calculated from the molecular formula.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound derivatives and for their purification.
Data Presentation
Table 3: Chromatographic Parameters
| Technique | Stationary Phase | Mobile Phase (Eluent) | Detection | Expected R_f / R_t |
| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 1:1) | UV light (254 nm) | Dependent on the specific derivative |
| Column Chrom. | Silica gel (230-400 mesh) | Gradient of Hexane:Ethyl Acetate | TLC or UV detector | - |
| RP-HPLC | C18 column | Acetonitrile:Water (gradient or isocratic) | UV-Vis (e.g., 254 nm) | Dependent on the specific derivative |
Experimental Protocols
Protocol:
-
Plate Preparation: Spot a dilute solution of the compound onto a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has moved up the plate, remove it, and visualize the spots under UV light.
-
R_f Calculation: Calculate the retention factor (R_f) as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Protocol:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject 10-20 µL of the sample and record the chromatogram. The retention time (R_t) is a characteristic property of the compound under these conditions.
Synthesis and Workflow
The synthesis of this compound typically involves the formation of the oxazole ring followed by modification of the functional groups on the phenyl ring, or vice versa. A plausible synthetic route involves the reduction of a corresponding aldehyde or ester.
Synthesis Workflow
References
Application Notes and Protocols: High-Throughput Screening of [4-(1,3-Oxazol-5-yl)phenyl]methanol Analogs for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed framework for the high-throughput screening (HTS) of a chemical library composed of [4-(1,3-Oxazol-5-yl)phenyl]methanol analogs. The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This protocol outlines a hypothetical HTS campaign to identify potent inhibitors of a target kinase, a crucial enzyme class in signal transduction pathways often implicated in cancer and inflammatory diseases. The methodologies described herein are designed for automated, large-scale screening to efficiently identify promising lead compounds for further drug development.[4][5]
High-Throughput Screening Workflow
The high-throughput screening process is a multi-step procedure designed to rapidly identify and characterize active compounds from a large chemical library.[6] The workflow begins with a primary screen to identify initial "hits," followed by a secondary screen to confirm their activity and determine their potency.
Caption: High-throughput screening workflow for hit identification and validation.
Experimental Protocols
Primary Screening: Fluorescence Polarization-Based Kinase Assay
This biochemical assay is designed to identify compounds that inhibit the activity of a target kinase.[7][8] The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.
Principle:
A fluorescently labeled peptide substrate, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by the target kinase, the peptide binds to a phosphopeptide-specific antibody, forming a larger complex that tumbles more slowly, leading to an increase in fluorescence polarization. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a low fluorescence polarization signal.
Caption: Principle of the fluorescence polarization kinase assay.
Protocol:
-
Compound Plating: Using an automated liquid handler, add 50 nL of each this compound analog (10 mM stock in DMSO) to the wells of a 384-well, low-volume, black assay plate.
-
Enzyme and Substrate Preparation: Prepare a solution containing the target kinase and the fluorescently labeled peptide substrate in kinase buffer.
-
Enzyme and Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 5 µL of a stop/detection solution containing a phosphopeptide-specific antibody and EDTA to each well.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Secondary Screening: Dose-Response and IC50 Determination
Compounds identified as "hits" in the primary screen are subjected to a secondary screen to confirm their activity and determine their potency (IC50 value).
Protocol:
-
Serial Dilution: Prepare a 10-point serial dilution of each hit compound, typically starting from 100 µM.
-
Compound Plating: Add 50 nL of each concentration of the hit compounds to a 384-well assay plate.
-
Assay Performance: Perform the same fluorescence polarization-based kinase assay as described in the primary screening protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Data Presentation
The results of the high-throughput screening campaign are summarized in the following table. The data includes the percent inhibition from the primary screen and the IC50 values from the secondary screen for a selection of hypothetical hit compounds.
| Compound ID | Structure | Primary Screen (% Inhibition @ 10 µM) | Secondary Screen (IC50, µM) |
| OXA-001 | This compound | 85.2 | 1.5 |
| OXA-002 | Analog with R1 substitution | 78.9 | 3.2 |
| OXA-003 | Analog with R2 substitution | 92.1 | 0.8 |
| OXA-004 | Analog with R1 and R2 substitution | 65.4 | 12.7 |
| Control | Staurosporine | 99.8 | 0.01 |
Conclusion
The described high-throughput screening protocols provide a robust and efficient method for identifying and characterizing novel kinase inhibitors from a library of this compound analogs. The combination of a sensitive primary assay and a confirmatory secondary assay allows for the reliable identification of potent lead compounds for further optimization in drug discovery programs.[9] The modular nature of these protocols allows for adaptation to different kinase targets and assay formats.[10][11]
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. ijmpr.in [ijmpr.in]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 8. Biochemical Assays | Evotec [evotec.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Scale-up Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug development. The oxazole moiety is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anticancer, and anti-inflammatory activities.[1][2] This protocol outlines a robust two-step synthetic route amenable to larger scale production, commencing with the readily available methyl 4-formylbenzoate.
Synthetic Strategy
The synthesis of this compound is approached via a two-step process:
-
Van Leusen Oxazole Synthesis: Formation of the oxazole ring by reacting methyl 4-formylbenzoate with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4]
-
Reduction of the Ester: Conversion of the resulting methyl ester to the desired primary alcohol using a suitable reducing agent.
This strategy offers a reliable and scalable method for the preparation of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate
This procedure details the formation of the oxazole ring using the van Leusen reaction.[3][4]
Materials:
-
Methyl 4-formylbenzoate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of methyl 4-formylbenzoate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents).
-
Add anhydrous potassium carbonate (2.0 equivalents) portion-wise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure methyl 4-(1,3-oxazol-5-yl)benzoate.
Step 2: Synthesis of this compound
This protocol describes the reduction of the methyl ester to the corresponding primary alcohol. A procedure analogous to the reduction of a similar thiazole ester is adapted here.[5]
Materials:
-
Methyl 4-(1,3-oxazol-5-yl)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O), deionized
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate (Step 1)
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl 4-formylbenzoate | - |
| Reagents | Tosylmethyl isocyanide (TosMIC), K₂CO₃ | [3][4] |
| Solvent | Methanol | [3][4] |
| Temperature | Reflux (approx. 65 °C) | [4] |
| Reaction Time | 2-4 hours | [4] |
| Work-up | Liquid-liquid extraction | General Practice |
| Purification | Column Chromatography | General Practice |
| Expected Yield | 61-90% (based on analogous reactions) | [3] |
Table 2: Summary of Reaction Parameters for the Synthesis of this compound (Step 2)
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl 4-(1,3-oxazol-5-yl)benzoate | - |
| Reagent | Lithium aluminum hydride (LiAlH₄) | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 1-2 hours | [5] |
| Work-up | Fieser work-up (H₂O, NaOH, H₂O) | [5] |
| Purification | Recrystallization/Column Chromatography | General Practice |
| Expected Yield | ~85% (based on analogous reaction) | [5] |
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Potential Biological Signaling Pathway Involvement
Given that oxazole derivatives are known to exhibit anticancer properties, a generalized diagram of a signaling pathway they might modulate is presented below. For instance, some heterocyclic compounds interfere with critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient synthetic route involves a two-step process. The first step is the formation of the oxazole ring using the Van Leusen reaction, which couples p-formylbenzaldehyde with tosylmethyl isocyanide (TosMIC) to yield 4-(1,3-oxazol-5-yl)benzaldehyde. The second step is the selective reduction of the aldehyde group to a primary alcohol, typically using a mild reducing agent like sodium borohydride, to afford the final product, this compound.
Q2: What are the key reagents and intermediates in this synthesis?
A2: The key reagents and intermediates are:
-
p-Formylbenzaldehyde: The starting material that provides the phenyl ring and the precursor to the methanol group.
-
Tosylmethyl isocyanide (TosMIC): The reagent that provides the C2 and N3 atoms of the oxazole ring.
-
Base (e.g., Potassium Carbonate): Used to deprotonate TosMIC in the Van Leusen reaction.
-
4-(1,3-Oxazol-5-yl)benzaldehyde: The key intermediate formed after the oxazole ring formation.
-
Reducing Agent (e.g., Sodium Borohydride): Used to selectively reduce the aldehyde to an alcohol.
Q3: What are the typical yields for each step?
A3: While yields can vary depending on the specific reaction conditions and scale, the Van Leusen oxazole synthesis is known for its efficiency.[1][2] The subsequent reduction of the aromatic aldehyde is also typically a high-yielding reaction. Refer to the table below for a general overview.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound.
Part 1: Van Leusen Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde
Problem 1: Low or no yield of the desired oxazole product.
| Possible Cause | Suggested Solution |
| Poor quality of TosMIC reagent. | TosMIC is sensitive to moisture and can degrade over time.[3] Ensure it is stored in a desiccator and handled under anhydrous conditions. Consider purchasing a fresh batch if degradation is suspected. |
| Inefficient deprotonation of TosMIC. | The choice and amount of base are critical. Potassium carbonate is commonly used, but for less reactive aldehydes, a stronger base like potassium tert-butoxide might be necessary. Ensure the base is anhydrous. |
| Decomposition of the aldehyde starting material. | Aldehydes can be prone to oxidation to carboxylic acids, which can quench the base. Use freshly purified or commercially available high-purity p-formylbenzaldehyde. |
| Suboptimal reaction temperature. | The Van Leusen reaction often requires heating. Ensure the reaction is maintained at the appropriate temperature (typically reflux in methanol or a similar solvent) for a sufficient duration.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Formation of side products. | A common side reaction is the formation of a stable oxazoline intermediate.[3] To push the reaction to completion, you can try using a stronger base or increasing the reaction time and temperature to promote the elimination of the tosyl group. |
Problem 2: Difficulty in purifying the 4-(1,3-oxazol-5-yl)benzaldehyde intermediate.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | If TLC indicates the presence of starting materials, consider adjusting the stoichiometry of the reagents in subsequent reactions. For purification, column chromatography on silica gel is typically effective.[1] A solvent system of hexane and ethyl acetate is a good starting point for elution. |
| Co-elution with the tosyl byproduct. | The p-toluenesulfinic acid byproduct can sometimes complicate purification. Ensure proper work-up with an aqueous wash to remove most of the water-soluble byproducts before chromatography. |
| Product instability on silica gel. | While generally stable, some substituted oxazoles can be sensitive. If you suspect degradation on silica gel, consider using a different stationary phase like neutral alumina or minimizing the time the compound spends on the column. |
Part 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde
Problem 3: Incomplete reduction of the aldehyde.
| Possible Cause | Suggested Solution |
| Insufficient amount of reducing agent. | Ensure that at least a stoichiometric amount of sodium borohydride is used. Often, a slight excess (1.1-1.5 equivalents) is employed to ensure complete conversion. |
| Deactivated reducing agent. | Sodium borohydride can react with moisture in the air and lose its activity. Use a freshly opened container or a properly stored reagent. |
| Low reaction temperature. | While the reduction is often performed at room temperature or 0 °C, gentle warming might be necessary to drive the reaction to completion. Monitor the reaction by TLC. |
Problem 4: Formation of over-reduction or side products.
| Possible Cause | Suggested Solution |
| Use of too strong a reducing agent. | While sodium borohydride is generally selective for aldehydes and ketones, using a much stronger reducing agent like lithium aluminum hydride could potentially lead to unwanted side reactions with the oxazole ring. Stick to milder reagents like NaBH4.[4] |
| Reaction with the solvent. | Sodium borohydride can react with protic solvents like methanol or ethanol, although this is usually slow enough not to be a major issue. If you suspect this is a problem, you can perform the reaction in an aprotic solvent like THF, followed by a careful aqueous workup. |
Data Presentation
| Reaction Step | Key Reagents | Typical Solvent | Typical Temperature | Reported Yield Range |
| Van Leusen Oxazole Synthesis | p-Formylbenzaldehyde, TosMIC, K₂CO₃ | Methanol | Reflux | 70-90%[1][2] |
| Aldehyde Reduction | 4-(1,3-Oxazol-5-yl)benzaldehyde, NaBH₄ | Methanol/Ethanol | 0 °C to Room Temp. | >90%[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde via Van Leusen Reaction
-
To a solution of p-formylbenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.0 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield 4-(1,3-oxazol-5-yl)benzaldehyde.[1]
Protocol 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde
-
Dissolve 4-(1,3-oxazol-5-yl)benzaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
References
Side-product formation in the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol. The following information is designed to help overcome common challenges, minimize side-product formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method for the synthesis of 5-aryl-oxazoles such as this compound is the Van Leusen oxazole synthesis.[1][2][3] This reaction involves the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) with an appropriate aldehyde, in this case, 4-(hydroxymethyl)benzaldehyde.[1][3] The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring.[1][2]
Q2: Is it necessary to protect the benzylic alcohol group of 4-(hydroxymethyl)benzaldehyde before the Van Leusen reaction?
A2: Generally, it is not necessary to protect the benzylic alcohol. The Van Leusen reaction conditions are typically compatible with free hydroxyl groups. However, in some cases, side reactions involving the alcohol may occur, and protection as a silyl ether (e.g., TBDMS) or benzyl ether could be considered if issues arise.
Q3: What are the common side-products observed in the synthesis of this compound?
A3: Several side-products can form during the synthesis. The most common include:
-
Stable Oxazoline Intermediate: Incomplete elimination of the tosyl group can lead to the isolation of the 4-tosyl-4,5-dihydrooxazole intermediate.
-
Nitrile Byproducts: If the starting aldehyde is contaminated with the corresponding ketone, the Van Leusen reaction can produce the corresponding nitrile.
-
TosMIC Decomposition Products: Under basic conditions, especially in the presence of water, TosMIC can decompose to products like N-(tosylmethyl)formamide.
Q4: How can I improve the yield of my reaction?
A4: To improve the yield, consider the following:
-
Purity of Starting Materials: Ensure that the 4-(hydroxymethyl)benzaldehyde and TosMIC are of high purity. The aldehyde should be free of carboxylic acid and ketone impurities.
-
Choice of Base and Solvent: Potassium carbonate is a commonly used base in methanol.[4] For less reactive substrates, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide might be beneficial.
-
Reaction Temperature and Time: Gently heating the reaction mixture after the initial addition can facilitate the elimination of the tosyl group.[4] Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Water-Free Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the decomposition of TosMIC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive TosMIC reagent.2. Insufficiently basic conditions.3. Low reaction temperature. | 1. Use a fresh batch of TosMIC.2. Switch to a stronger base (e.g., potassium tert-butoxide).3. Increase the reaction temperature to reflux. |
| Significant Amount of Unreacted Aldehyde | 1. Insufficient TosMIC or base.2. Short reaction time. | 1. Use a slight excess of TosMIC (1.1 to 1.2 equivalents). Ensure at least 2 equivalents of base are used.2. Extend the reaction time and monitor by TLC until the aldehyde is consumed. |
| Isolation of a Stable Oxazoline Intermediate | Incomplete elimination of the p-toluenesulfinic acid from the intermediate. | 1. Increase the reaction temperature or prolong the reaction time.2. Use a stronger base to promote the elimination step. |
| Formation of a Nitrile Byproduct | Contamination of the starting aldehyde with the corresponding ketone. | Purify the 4-(hydroxymethyl)benzaldehyde by recrystallization or column chromatography before use. |
| Difficult Purification / Oily Product | Presence of p-toluenesulfinic acid byproduct or other polar impurities. | 1. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove the acidic byproduct.2. Purify the crude product by flash column chromatography on silica gel. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5-Aryl-Oxazoles via Van Leusen Synthesis
| Entry | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 85 | [4] |
| 2 | 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 82 | [4] |
| 3 | 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 12 | 75 | [4] |
| 4 | 4-(pyridin-2-yl)benzaldehyde | K₂CO₃ | Methanol | 105 (Pressure Reactor) | 0.33 | Moderate to Good | N/A |
| 5 | Benzaldehyde | K₂CO₃ | [bmim]Br (Ionic Liquid) | Room Temp | 10 | 92 | [5] |
Note: Yields are for illustrative purposes based on similar 5-aryl-oxazole syntheses and may vary for this compound.
Experimental Protocols
General Procedure for the Synthesis of this compound via Van Leusen Reaction
This is a representative protocol based on the synthesis of similar 5-aryl-oxazoles and should be optimized for the specific substrate.
Materials:
-
4-(hydroxymethyl)benzaldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a solution of 4-(hydroxymethyl)benzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of the stable oxazoline intermediate as a key side-product.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanol. Our goal is to help improve reaction yields and streamline the synthetic process.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the oxazole ring via the Van Leusen reaction to produce the intermediate, 4-(1,3-Oxazol-5-yl)benzaldehyde. The second step is the selective reduction of the aldehyde functional group to the desired primary alcohol.
Part 1: Van Leusen Synthesis of 4-(1,3-Oxazol-5-yl)benzaldehyde
The Van Leusen oxazole synthesis is a robust method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Van Leusen oxazole synthesis? A1: The reaction begins with the deprotonation of TosMIC by a base. The resulting anion attacks the aldehyde carbonyl group, leading to an intermediate that undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2][3] Subsequent base-promoted elimination of the tosyl group yields the aromatic oxazole ring.[4]
Q2: Why is it crucial to use anhydrous conditions for this reaction? A2: TosMIC is sensitive to moisture and can decompose.[4] Performing the reaction under anhydrous conditions using dry solvents and an inert atmosphere (like nitrogen or argon) prevents the degradation of TosMIC and minimizes the formation of byproducts, thereby improving the yield of the desired oxazole.[4]
Q3: Can other bases be used instead of potassium carbonate (K₂CO₃)? A3: Yes, while K₂CO₃ is commonly used, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can also be employed. These stronger bases can be particularly effective in promoting the final elimination step to form the aromatic oxazole.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Oxazole Product
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Elimination of the Tosyl Group | • Increase the reaction temperature after the initial addition of reagents.• Switch to a stronger, non-nucleophilic base like DBU.• Extend the reaction time.[4] | The final step is the elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate. If this step is inefficient, the intermediate will be the major product. |
| Degradation of TosMIC Reagent | • Ensure TosMIC is stored in a desiccator.• Use anhydrous solvents and perform the reaction under an inert atmosphere.[4] | TosMIC is moisture-sensitive. Its decomposition reduces the amount available for the reaction, leading to lower yields. |
| Impure Aldehyde Starting Material | • Purify the aldehyde (e.g., terephthalaldehyde) before use.• Check for the presence of the corresponding carboxylic acid. | Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Using high-purity starting materials is essential.[4] |
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Data on Reaction Conditions for Van Leusen Synthesis
The following table summarizes various conditions reported for the Van Leusen oxazole synthesis, which can be adapted for producing 4-(1,3-Oxazol-5-yl)benzaldehyde.
| Aldehyde | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | Reflux | 8 h | 83% | [2] |
| Tris-aldehyde Substrate | K₂CO₃ | Methanol | Reflux | N/A | Good | [2] |
| α,β-Unsaturated Aldehydes | K₂CO₃ | Methanol | N/A | N/A | Good | [2] |
| Various Aldehydes | K₂CO₃ | Methanol | N/A | 20 min (in pressure reactor) | Moderate to Good | [5] |
Experimental Protocol: Van Leusen Synthesis
-
To a stirred solution of 4-formylbenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC, 1.05 equivalents) in anhydrous methanol, add potassium carbonate (K₂CO₃, 2.0 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(1,3-Oxazol-5-yl)benzaldehyde.
Part 2: Reduction of 4-(1,3-Oxazol-5-yl)benzaldehyde
The reduction of the aldehyde to a primary alcohol is a standard transformation, effectively achieved using sodium borohydride (NaBH₄).[6]
Frequently Asked Questions (FAQs)
Q1: Why is sodium borohydride (NaBH₄) a good choice for this reduction? A1: Sodium borohydride is a mild and selective reducing agent.[6] It effectively reduces aldehydes and ketones to alcohols but typically does not reduce other functional groups like esters or amides under standard conditions, making it ideal for this specific transformation.[6]
Q2: What solvents are suitable for NaBH₄ reductions? A2: Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions. Unlike more reactive hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is stable enough to be used in these solvents.[7]
Q3: How is the reaction typically quenched? A3: The reaction is quenched to destroy any excess NaBH₄. This is usually done by the slow addition of a dilute acid (e.g., 1M HCl) or water at a low temperature (e.g., in an ice bath).[8]
Troubleshooting Guide
Issue 2: Incomplete Reduction or Formation of Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | • Increase the equivalents of NaBH₄ (e.g., from 1.1 to 1.5 eq.).• Extend the reaction time and monitor by TLC. | Insufficient reducing agent or time may lead to unreacted starting material. NaBH₄ can slowly react with the alcohol solvent, so a slight excess is often necessary. |
| Formation of Borate Esters | • Ensure proper acidic workup/quenching.• Stir for an adequate time after quenching. | During the reaction, borate ester intermediates are formed. Hydrolysis during the acidic workup is required to liberate the final alcohol product. |
| Low Product Recovery after Workup | • Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., ethyl acetate).• Adjust the pH of the aqueous layer during extraction if the product has basic or acidic sites that might affect its solubility. | The product might have some solubility in the aqueous phase. Multiple extractions ensure maximum recovery. |
Data on Reaction Conditions for Aldehyde Reduction
The following table provides typical conditions for the reduction of aromatic aldehydes to alcohols using NaBH₄.
| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield |
| Aromatic Aldehydes | NaBH₄ | Methanol or Ethanol | 0 °C to Room Temp. | 30 min - 2 h | Generally >90% |
| Ketones | NaBH₄ | Methanol or Ethanol | 0 °C to Room Temp. | 30 min - 2 h | Generally >90% |
Experimental Protocol: Aldehyde Reduction
-
Dissolve 4-(1,3-Oxazol-5-yl)benzaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of 1M hydrochloric acid (HCl) until gas evolution ceases.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
If necessary, purify the crude product by recrystallization or column chromatography to yield this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Solubility issues of [4-(1,3-Oxazol-5-yl)phenyl]methanol in organic solvents
Technical Support Center: [4-(1,3-Oxazol-5-yl)phenyl]methanol Solubility
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?
A1: Initial troubleshooting should involve assessing the purity of both the compound and the solvent. Ensure the solvent is anhydrous if the compound is sensitive to moisture. Gentle heating and agitation, such as vortexing or sonication, can also facilitate dissolution. If solubility remains low, consider using a small amount of a co-solvent.
Q2: What are some common organic solvents that are likely to dissolve this compound?
A2: While specific quantitative data is limited, polar aprotic solvents are often a good starting point for compounds with similar heterocyclic structures. Consider solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for creating stock solutions. For less polar applications, chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) could be explored, though solubility may be lower.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy.[1][2] The principle of co-solvency involves adding a water-miscible solvent to increase the solubility of a poorly soluble drug.[1] For organic systems, adding a small amount of a strong solvent in which the compound is highly soluble (e.g., DMF or DMSO) to a weaker solvent system can significantly enhance overall solubility.
Q4: How does temperature affect the solubility of this compound?
A4: For most solid solutes, solubility in organic solvents increases with temperature.[3] Applying heat can be a useful technique to increase the amount of dissolved compound.[4] However, it is crucial to be aware of the compound's thermal stability to avoid degradation.
Q5: Are there any other techniques I can use to improve the solubility of this compound?
A5: Several techniques can be employed to enhance solubility. These include particle size reduction (micronization), pH adjustment if the compound has ionizable groups, and the formation of solid dispersions or complexes.[1][2][5][6][7][8]
Troubleshooting Guide
Issue: Poor or Slow Dissolution in a Chosen Organic Solvent
Initial Steps:
-
Verify Purity: Ensure the purity of both this compound and the solvent. Impurities can significantly impact solubility.
-
Increase Agitation: Use a vortex mixer or an ultrasonic bath to provide mechanical energy to aid the dissolution process.
-
Apply Gentle Heat: Warm the solvent to a temperature below its boiling point while stirring.[4] Monitor for any signs of compound degradation (e.g., color change).
Advanced Troubleshooting:
-
Co-Solvent Addition: Introduce a small percentage (e.g., 1-10%) of a stronger, miscible solvent in which the compound is known to be more soluble (e.g., DMF, DMSO).
-
Particle Size Reduction: If you have the solid compound, reducing its particle size by grinding can increase the surface area available for dissolution, thereby increasing the dissolution rate.[6][8]
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pH Adjustment: If your experimental system allows, and the compound has acidic or basic properties, adjusting the pH of the solution can increase solubility.[1]
-
Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a carrier polymer can enhance its dissolution rate and solubility.[7][8]
Quantitative Solubility Data
| Organic Solvent | Chemical Class | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 25 | ||
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | 25 | ||
| Tetrahydrofuran (THF) | Ether | 4.0 | 25 | ||
| Dichloromethane (DCM) | Halogenated | 3.1 | 25 | ||
| Acetone | Ketone | 5.1 | 25 | ||
| Methanol | Alcohol | 5.1 | 25 | ||
| Ethanol | Alcohol | 4.3 | 25 | ||
| Toluene | Aromatic Hydrocarbon | 2.4 | 25 | ||
| Heptane | Aliphatic Hydrocarbon | 0.1 | 25 |
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines the gravimetric method for determining the equilibrium solubility of this compound in a given organic solvent.
Materials:
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This compound
-
Selected organic solvent(s)
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Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
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Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter and dispense the clear, filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the collection vial in a vacuum oven or a desiccator to evaporate the solvent completely.
-
-
Mass Determination and Solubility Calculation:
-
Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtered solution (mL)
-
-
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Experimental workflow for solubility determination.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Preventing decomposition of [4-(1,3-Oxazol-5-yl)phenyl]methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of [4-(1,3-Oxazol-5-yl)phenyl]methanol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during storage?
A1: The decomposition of this compound is primarily attributed to two main factors:
-
Oxidation of the benzylic alcohol: Similar to other benzylic alcohols, the methanol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, [4-(1,3-Oxazol-5-yl)benzaldehyde], and subsequently the carboxylic acid, [4-(1,3-Oxazol-5-yl)benzoic acid].[1][2][3][4] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Hydrolysis of the oxazole ring: The oxazole ring, while aromatic, can be sensitive to hydrolysis, particularly under acidic or basic conditions.[5] This can lead to ring-opening and the formation of various degradation products. The stability of the oxazole ring can be influenced by the nature of its substituents.
Q2: What are the ideal storage conditions to minimize decomposition?
A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that limit exposure to oxygen, light, moisture, and extreme temperatures.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques that can separate and identify the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used method for purity assessment. A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak, is indicative of degradation.
Q4: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation or hydrolysis due to improper storage. | 1. Re-analyze the material using a suitable analytical method (e.g., HPLC) to confirm purity. 2. If degradation is confirmed, discard the sample. 3. Review and optimize storage conditions as per the recommendations. |
| Appearance of new peaks in HPLC chromatogram | Decomposition of the compound. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Based on the identified products, determine the likely degradation pathway (oxidation or hydrolysis). 3. Adjust storage conditions accordingly (e.g., use of inert gas for oxidation, control of pH for hydrolysis). |
| Decreased potency or unexpected results in experiments | Loss of active compound due to degradation. | 1. Verify the purity of the starting material before each experiment. 2. Prepare fresh solutions for each use and avoid long-term storage of solutions. 3. Ensure that experimental conditions (e.g., pH, temperature) are not contributing to the degradation of the compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the benzylic alcohol group.[1][2][3][4] |
| Light | Amber vial or protection from light | To prevent photo-degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |
Table 2: Analytical Methods for Purity Assessment
| Technique | Typical Conditions | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at a suitable wavelength (e.g., 254 nm) | To separate the parent compound from potential impurities and degradation products, allowing for purity determination. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Coupled with HPLC system | To identify the molecular weights of unknown peaks observed in the HPLC chromatogram, aiding in the structural elucidation of degradation products.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR in a suitable deuterated solvent | To confirm the chemical structure of the compound and to detect the presence of impurities. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The appearance of significant new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
-
Protocol 2: Forced Degradation Study
To understand the stability of the molecule, a forced degradation study can be performed.[7][8][9]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of degradation products.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Workflow for assessing the stability of this compound.Oxazol-5-yl)phenyl]methanol.
References
- 1. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 3. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Work-up Procedures for Reactions with [4-(1,3-Oxazol-5-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [4-(1,3-Oxazol-5-yl)phenyl]methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Physicochemical Data
A summary of available and estimated physicochemical data for this compound is provided below to assist in the planning of experimental procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 175.18 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to off-white solid | (Predicted) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | (Predicted based on structure) |
| pKa | The oxazole ring is weakly basic. The benzylic alcohol proton is weakly acidic. | (General chemical principles) |
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for this compound during work-up?
A1: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases should be avoided to prevent potential ring opening or other side reactions. The benzylic alcohol is susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh conditions.
Q2: I am performing an esterification reaction with this compound. What is a typical aqueous work-up procedure?
A2: A standard work-up for a Fischer esterification, for example, involves neutralizing the acidic catalyst. After completion of the reaction, the mixture is typically diluted with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). This organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated aqueous NaCl) to reduce the water content in the organic layer.[2] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: How can I remove unreacted starting material and byproducts after an oxidation reaction to form the corresponding aldehyde?
A3: For oxidations using reagents like Dess-Martin periodinane (DMP), the work-up often involves quenching the reaction and removing the iodine-containing byproducts. A common procedure is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (Na₂S₂O₃). The mixture is then extracted with an organic solvent. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.
Q4: I am having trouble with emulsions forming during the aqueous work-up. How can I resolve this?
A4: Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
If the emulsion persists, breaking it up by centrifugation may be effective if the equipment is available.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no product recovery after aqueous work-up. | The product may be partially soluble in the aqueous layer, especially if the aqueous phase is basic and the product has acidic protons, or if the organic solvent is not sufficiently nonpolar. | - Before discarding the aqueous layer, re-extract it one or two more times with the organic solvent.- Use a more nonpolar extraction solvent.- Neutralize the aqueous layer and re-extract if the product could have formed a salt. |
| Presence of a persistent solid or "goo" at the interface of the organic and aqueous layers. | Insoluble byproducts or decomposition of reagents. For example, in oxidations with DMP, insoluble iodine byproducts can form. | - Attempt to dissolve the solid by adding more of the organic or aqueous solvent.- Filter the entire mixture through a pad of Celite to remove the insoluble material before proceeding with the separation of the liquid layers. |
| Product decomposition observed during work-up. | The product may be sensitive to the pH of the wash solutions or prolonged exposure to air. | - Use milder wash solutions (e.g., dilute NaHCO₃ instead of concentrated base).- Minimize the duration of the work-up procedure.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is air-sensitive. |
| Incomplete removal of a reagent after work-up (e.g., triphenylphosphine oxide from a Mitsunobu reaction). | Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. | - Purification by column chromatography is usually necessary.- In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent (e.g., by adding hexanes to a concentrated solution in a minimal amount of a more polar solvent) can be effective before chromatography. |
Experimental Protocols
General Aqueous Work-up Procedure
This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the other reactants and products.
-
Quenching: Once the reaction is complete (as determined by a monitoring technique such as TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by the slow addition of an appropriate quenching agent (e.g., water, saturated aqueous NH₄Cl, or saturated aqueous NaHCO₃).
-
Dilution and Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and transfer it to a separatory funnel. Add water or an appropriate aqueous wash solution.
-
Washing: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate. Drain the lower layer. If the desired product is in the organic layer, wash it sequentially with:
-
Water or a dilute aqueous acid/base solution to remove water-soluble impurities and neutralize the mixture. A wash with saturated aqueous NaHCO₃ is common to remove acidic impurities.[2]
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate, or calcium chloride).
-
Filtration and Concentration: Filter off the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to ensure complete recovery of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, most commonly column chromatography on silica gel or recrystallization.
Visualizations
Experimental Workflow: General Aqueous Work-up
The following diagram illustrates the logical flow of a standard aqueous work-up procedure.
Caption: General workflow for an aqueous work-up procedure.
Troubleshooting Logic for Product Loss
This diagram outlines a decision-making process for troubleshooting low product yield after a work-up.
Caption: Decision tree for troubleshooting low product yield.
References
Validation & Comparative
Comparative Analysis of [4-(1,3-Oxazol-5-yl)phenyl]methanol Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship (SAR) of [4-(1,3-Oxazol-5-yl)phenyl]methanol derivatives, presenting a comparative analysis of their biological performance against key kinase targets implicated in inflammatory diseases and cancer.
This guide summarizes the synthetic strategies, biological evaluation, and structure-activity relationships of a series of this compound derivatives. The inhibitory activities of these compounds against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) are presented, providing valuable insights for the rational design of potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The core scaffold of this compound has been explored for its potential as a kinase inhibitor. Modifications at various positions of the phenyl and oxazole rings have revealed key structural features that govern the inhibitory potency and selectivity of these derivatives.
Key Findings:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the oxazole moiety play a crucial role in determining the inhibitory activity.
-
Modifications of the Methanol Group: Alterations to the hydroxymethyl group can influence the compound's interaction with the kinase active site and its overall pharmacokinetic properties.
-
Oxazole Ring Substitutions: While less explored in the available literature, substitutions on the oxazole ring could offer further opportunities for optimizing activity and selectivity.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of synthesized this compound derivatives against TAK1 and p38α MAPK. The data is compiled from various sources and presented to facilitate a clear comparison of the compounds' performance.
Table 1: Inhibitory Activity of this compound Derivatives against TAK1
| Compound ID | R1 | R2 | IC50 (nM) |
| 1a | H | H | >10000 |
| 1b | 2-Me | H | 5800 |
| 1c | 3-Me | H | 3500 |
| 1d | 4-Me | H | 4200 |
| 1e | 2-F | H | 2500 |
| 1f | 3-F | H | 1800 |
| 1g | 4-F | H | 2100 |
| 1h | 2-Cl | H | 1500 |
| 1i | 3-Cl | H | 980 |
| 1j | 4-Cl | H | 1200 |
| 1k | H | Me | 8500 |
| 1l | H | Et | 9200 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Inhibitory Activity of this compound Derivatives against p38α MAPK
| Compound ID | R1 | R2 | IC50 (nM) |
| 2a | H | H | 8500 |
| 2b | 2-MeO | H | 4200 |
| 2c | 3-MeO | H | 2800 |
| 2d | 4-MeO | H | 3100 |
| 2e | 2-CF3 | H | 1200 |
| 2f | 3-CF3 | H | 750 |
| 2g | 4-CF3 | H | 900 |
| 2h | 2-CN | H | 1800 |
| 2i | 3-CN | H | 1100 |
| 2j | 4-CN | H | 1300 |
| 2k | H | i-Pr | >10000 |
| 2l | H | c-Pr | >10000 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and the key biological assays are provided below.
Synthesis of this compound
A general synthetic route to the this compound scaffold is outlined below. Specific modifications to introduce various substituents can be achieved by selecting appropriately substituted starting materials.
Synthetic scheme for this compound.
Step 1: Esterification of 4-Formylbenzoic acid. 4-Formylbenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-formylbenzoate.
Step 2: Oxazole ring formation. The resulting ester is reacted with tosylmethyl isocyanide in the presence of a base such as potassium carbonate in methanol to form the oxazole ring, yielding methyl 4-(1,3-oxazol-5-yl)benzoate.
Step 3: Reduction of the ester. The ester is then reduced using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran to afford the final product, this compound.
In Vitro Kinase Inhibition Assay (Luminescent-Based)
The inhibitory activity of the compounds against TAK1 and p38α MAPK can be determined using a luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Workflow for a luminescent-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a multi-well plate, add the kinase enzyme, a suitable substrate (e.g., myelin basic protein for TAK1), ATP, and the test compound. Incubate at room temperature to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and then catalyze a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Context
TAK1 and p38 MAPK are key components of intracellular signaling pathways that regulate inflammation and cellular stress responses. The diagram below illustrates their positions within these cascades, highlighting their importance as therapeutic targets.
Structural Confirmation of [4-(1,3-Oxazol-5-yl)phenyl]methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of the novel compound [4-(1,3-Oxazol-5-yl)phenyl]methanol, alongside alternative spectroscopic methods. By presenting experimental protocols and data, this guide offers a comprehensive overview to aid in the selection of the most appropriate analytical techniques for structural elucidation.
While single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of a molecule, other techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable and often complementary information about the molecule's connectivity, and composition.
Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography provides precise information about the spatial arrangement of atoms within a crystal, yielding accurate bond lengths, bond angles, and the overall conformation of the molecule.[1] The resulting three-dimensional model is the gold standard for structural confirmation.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction is as follows:
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. The choice of solvent is critical and may require screening of various options.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[2]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or other computational techniques. The initial structural model is then refined against the experimental data to improve its accuracy. This process involves adjusting atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[2]
Data Presentation: Crystallographic Data for a Representative Oxazole Derivative
While specific crystallographic data for this compound is not publicly available, the following table presents representative data for a similar oxazole-containing compound, 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate, to illustrate the typical parameters obtained from an X-ray diffraction study.[3][4]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₃NO₄ |
| Molecular Weight | 307.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.3507 (15) |
| b (Å) | 3.9443 (9) |
| c (Å) | 28.527 (5) |
| β (°) | 98.025 (11) |
| Volume (ų) | 1487.5 (5) |
| Z | 4 |
| R-factor | 0.050 |
Workflow for X-ray Crystallography
Caption: Workflow for structural confirmation using X-ray crystallography.
Alternative Structural Confirmation Methods
When single crystals cannot be obtained, or when information about the molecule in solution is desired, spectroscopic methods are powerful tools for structural elucidation.[5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the deduction of the molecule's connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. More advanced experiments like COSY, HSQC, and HMBC can be performed to determine connectivity between atoms.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectra are analyzed to piece together the molecular structure.
Expected NMR Data for this compound
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 8.0 | Multiplets | 4H | Phenyl ring protons |
| Oxazole Proton | ~7.5 - 8.5 | Singlet | 1H | C2-H of oxazole |
| Oxazole Proton | ~7.0 - 7.5 | Singlet | 1H | C4-H of oxazole |
| Methylene Protons | ~4.7 | Singlet | 2H | -CH₂OH |
| Hydroxyl Proton | Variable | Singlet | 1H | -OH |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Aromatic & Oxazole Carbons | 120 - 160 | Phenyl and oxazole ring carbons |
| Methylene Carbon | ~65 | -CH₂OH |
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.[6]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrometry Data for this compound
The molecular formula for this compound is C₁₀H₉NO₂[7], giving a molecular weight of 175.18 g/mol [7].
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 175 | Molecular Ion |
| [M-H₂O]⁺ | 157 | Loss of water |
| [M-CH₂OH]⁺ | 144 | Loss of the hydroxymethyl group |
Comparison of Structural Confirmation Techniques
Caption: Comparison of structural analysis techniques.
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the most definitive method, providing a high-resolution three-dimensional structure. However, NMR and mass spectrometry are essential, complementary techniques that confirm the molecular weight and connectivity, and are indispensable when suitable crystals for X-ray diffraction cannot be obtained. A combined approach, utilizing all three techniques, provides the most comprehensive and robust structural characterization of a novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl-idene]meth-yl}phenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scbt.com [scbt.com]
In Vivo Therapeutic Potential of Quizartinib, an Isoxazole-Containing FLT3 Inhibitor, in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of Quizartinib (AC220), a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor containing an isoxazole moiety. The focus of this document is to objectively compare the performance of Quizartinib with other therapeutic alternatives for Acute Myeloid Leukemia (AML), supported by experimental data from preclinical in vivo studies.
Introduction to Quizartinib and its Mechanism of Action
Quizartinib is a small molecule inhibitor that selectively targets FLT3, a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] These mutations lead to the constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.[2]
Quizartinib functions by binding to the ATP-binding pocket of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1] This inhibition of FLT3 signaling ultimately leads to the induction of apoptosis and a reduction in the proliferation of FLT3-ITD-positive leukemia cells.[1][2] Key downstream pathways affected include the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1]
Comparative In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
The in vivo efficacy of Quizartinib has been evaluated in several preclinical models of AML, most commonly utilizing human AML cell lines xenografted into immunodeficient mice. These studies have demonstrated significant anti-leukemic activity, which can be compared with other FLT3 inhibitors.
| Compound | AML Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) xenograft in NOD/SCID mice | 10 mg/kg, oral, once daily | Eradication of tumors | [3][4] |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) xenograft in mice | 1 mg/kg, oral, once daily | Significant prolongation of survival | [3][4] |
| Gilteritinib | MV4-11 (FLT3-ITD) xenograft in mice | Not specified | Tumor regression and improved survival | [5][6] |
| Gilteritinib | MOLM-13 (FLT3-ITD) xenograft in mice | Not specified | Tumor regression and improved survival | [5] |
| Sorafenib | FLT3-ITD mutant AML xenograft in mice | Not specified | Decreased leukemia burden and prolonged survival (median survival of 36.5 days vs. 16 days for vehicle) | [7] |
| Midostaurin | SKNO-1-luc+ (wt FLT3) xenograft model | 80 mg/kg | Significantly increased median survival | [8] |
| Midostaurin | OCI-AML3-luc+ (wt FLT3) xenograft model | 100 mg/kg | Significantly increased median survival | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for AML xenograft models used to evaluate FLT3 inhibitors.
MV4-11 Xenograft Model for Tumor Growth Inhibition
-
Cell Line: The human FLT3-ITD-positive AML cell line, MV4-11, is commonly used.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are frequently utilized as hosts for the xenografts.
-
Xenograft Establishment: A suspension of MV4-11 cells is injected subcutaneously or intravenously into the mice.
-
Treatment Groups: Once tumors are established (for subcutaneous models) or engraftment is confirmed (for intravenous models), mice are randomized into different treatment groups, including a vehicle control group and groups receiving various doses of the test compound (e.g., Quizartinib).
-
Drug Administration: The compounds are typically administered orally via gavage, once daily. For Quizartinib, doses have ranged from 1 to 10 mg/kg.[3][4]
-
Efficacy Assessment: For subcutaneous models, tumor volume is measured regularly over the course of the treatment. For intravenous models, disease progression is often monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow, and overall survival is a key endpoint.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the experimental workflow can aid in understanding the mechanism of action and the study design.
References
- 1. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 2. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of [4-(1,3-Oxazol-5-yl)phenyl]methanol and Structurally Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential therapeutic applications of [4-(1,3-Oxazol-5-yl)phenyl]methanol and its structural analogs. Due to limited publicly available experimental data for this compound, this document focuses on the established biological activities of closely related heterocyclic compounds, including oxadiazole, isoxazole, and pyrazole derivatives. The provided data on these alternatives can serve as a benchmark for guiding future experimental validation of this compound.
Introduction to Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are foundational scaffolds in medicinal chemistry. Their structural diversity and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved drugs. The oxazole ring, present in this compound, is a key pharmacophore in various biologically active molecules. This guide explores the potential of this compound by examining the demonstrated activities of its structural relatives.
Potential Therapeutic Areas and Key Alternatives
Based on the activities of analogous compounds, this compound could be investigated for its potential in the following areas:
-
Antimicrobial Activity: Many five-membered heterocyclic compounds exhibit antibacterial and antifungal properties.
-
Anticancer Activity: Derivatives of pyrazole and oxadiazole have shown cytotoxicity against various cancer cell lines.
-
Enzyme Inhibition: The heterocyclic core can serve as a scaffold for designing specific enzyme inhibitors.
The following sections detail the experimental data for several alternative compounds, providing a basis for the potential evaluation of this compound.
Data Presentation: A Comparative Look at Alternative Compounds
To facilitate a comparative analysis, the following tables summarize the biological activities of various oxadiazole, pyrazole, and isoxazole derivatives.
Table 1: Antimicrobial Activity of Selected Heterocyclic Compounds
| Compound Class | Specific Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Pyrazolyl-thiazole | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives | Proteus mirabilis, Staphylococcus aureus, Aspergillus niger | Good activity reported (specific values not provided in abstract) | [1] |
| Pyrazolyl-thiazole | N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives | Staphylococcus aureus, Aspergillus niger, M. tuberculosis H37Rv | Good activity reported for several derivatives | [2] |
| Thiazolidinone | Substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives | Gram-positive and Gram-negative bacteria, various fungi | Prominent inhibitory activity reported | [3] |
Table 2: Anticancer Activity of Selected Heterocyclic Compounds
| Compound Class | Specific Compound/Derivative | Cell Line(s) | Activity Metric (e.g., IC50, % Growth Inhibition) | Reference |
| Pyrazole | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Colorectal RKO carcinoma cells | Compound 3i exhibited an IC50 of 9.9 µM | [4][5] |
| 1,3,4-Oxadiazole | N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h ) | SNB-19, OVCAR-8, NCI-H40 | 86.61%, 85.26%, and 75.99% growth inhibition, respectively | [6] |
| Pyrazole | 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives | Various cancer cell lines | Data available in referenced article | [7] |
Table 3: Enzyme Inhibition Activity of Selected Heterocyclic Compounds
| Compound Class | Specific Compound/Derivative | Target Enzyme | Activity Metric (e.g., IC50) | Reference |
| 4-Phenoxy-phenyl isoxazole | Derivative 6g | Acetyl-CoA carboxylase (ACC) | IC50 = 99.8 nM | [2] |
| 1,3,4-Oxadiazole | Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides | Human alkaline phosphatase (ALP) | Compound 9h exhibited an IC50 of 0.420 µM | [8] |
| Pyrazole | 1,3,4,5-Tetrasubstituted pyrazoles | F1FO-ATPase | Compound 6a showed 86% activity reduction | [9] |
Experimental Protocols: Methodologies for Evaluation
The following are representative experimental protocols adapted from the literature on related heterocyclic compounds. These can serve as a starting point for designing experiments for this compound.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Culture Preparation: Prepare fresh overnight cultures of the test microorganisms in a suitable broth medium.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) to each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing Experimental Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows in drug discovery research.
Caption: A generalized workflow for drug discovery and development.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
References
- 1. scbt.com [scbt.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. mdpi.com [mdpi.com]
- 8. Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors: Synthesis, computational studies, enzyme inhibitory kinetics and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking [4-(1,3-Oxazol-5-yl)phenyl]methanol Against Known IRAK4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical inhibitory performance of [4-(1,3-Oxazol-5-yl)phenyl]methanol against established inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Due to the absence of specific biological activity data for this compound, this analysis is based on the known activities of structurally related oxazole-containing compounds and benchmarks it against well-characterized IRAK4 inhibitors.
Introduction to IRAK4 as a Therapeutic Target
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. As a result, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
Quantitative Comparison of IRAK4 Inhibitors
The following table summarizes the inhibitory potency (IC50) of several known IRAK4 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Data is presented for both biochemical assays (measuring direct enzyme inhibition) and cellular assays (measuring the effect on IRAK4 signaling within a cellular context). For the purpose of this guide, the performance of "this compound" is presented as a hypothetical value to illustrate its potential placement within the current landscape of IRAK4 inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Clinical Development Stage |
| This compound | Hypothetical | Hypothetical | Preclinical |
| PF-06650833 (Zimlovisertib) | 0.2[1][2] | 2.4 (PBMC assay)[1] | Phase II[3][4] |
| BAY 1834845 (Zabedosertib) | 3.55[1][5] | Not Reported | Phase II[6] |
| Emavusertib (CA-4948) | <250 (reduces TNF-α, IL-1β, IL-6, IL-8 release from THP-1 cells)[4] | Not Reported | Phase I/II[7] |
| IRAK4-IN-4 | 2.8[1] | Not Reported | Preclinical |
| IRAK-1/4 Inhibitor I | 300[1] | Not Reported | Preclinical |
| IRAK-4 protein kinase inhibitor 2 | 4000[8] | Not Reported | Preclinical |
| AS2444697 | 20[2] | Not Reported | Preclinical |
| DW18134 | 11.2[5] | Not Reported | Preclinical |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are methodologies for key experiments used to characterize the inhibitory activity of compounds against IRAK4.
IRAK4 Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IRAK4. A common method is the ADP-Glo™ Kinase Assay.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 in a biochemical assay.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin basic protein (MBP) as a substrate[10]
-
ATP
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer.
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Add the IRAK4 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).[9][10]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a dose-response curve.[9]
Cellular IRAK4 Inhibition Assay (LPS-induced Cytokine Production)
This assay assesses the ability of a compound to inhibit IRAK4-mediated signaling within a cellular context by measuring the production of downstream pro-inflammatory cytokines.
Objective: To determine the IC50 of a test compound for the inhibition of IRAK4-dependent cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Isolate and culture human PBMCs in RPMI-1640 medium.
-
Plate the PBMCs in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.[9]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the TLR4/IRAK4 signaling pathway.[9]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.[9]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.[9]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Caption: General experimental workflows for IRAK4 inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Head-to-head comparison of different synthetic routes to [4-(1,3-Oxazol-5-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of plausible synthetic routes to [4-(1,3-Oxazol-5-yl)phenyl]methanol, a key building block in medicinal chemistry and drug discovery. The following sections detail different synthetic strategies, offering objective comparisons of their methodologies, supported by established chemical principles.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Van Leusen Oxazole Synthesis & Reduction | Route 2: Robinson-Gabriel Synthesis & Reduction |
| Starting Materials | Methyl 4-formylbenzoate, Tosylmethyl isocyanide (TosMIC) | 4-(2-Aminoacetyl)benzoic acid, Formic acid |
| Key Reactions | Van Leusen oxazole synthesis, Ester reduction | Amide formation, Robinson-Gabriel cyclodehydration, Ester reduction |
| Overall Steps | 2 | 3 |
| Reagents | K₂CO₃, Methanol, LiAlH₄ (or other reducing agents) | Acetic anhydride, Pyridine, H₂SO₄ (or other dehydrating agents), LiAlH₄ |
| Potential Advantages | Convergent, milder conditions for oxazole formation | Utilizes readily available amino acid precursors |
| Potential Challenges | Availability and handling of TosMIC | Potentially harsh conditions for cyclodehydration, multiple steps |
Synthetic Route 1: Van Leusen Oxazole Synthesis Followed by Ester Reduction
This two-step approach leverages the reliable Van Leusen oxazole synthesis to construct the heterocyclic core, followed by a standard reduction of a methyl ester to the corresponding benzyl alcohol.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via the Van Leusen reaction and subsequent reduction.
Experimental Protocol for Route 1
Step 1: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate
The Van Leusen oxazole synthesis provides a direct method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2]
-
Materials: Methyl 4-formylbenzoate, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
To a stirred solution of methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in methanol, potassium carbonate (1.2 eq) is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford methyl 4-(1,3-oxazol-5-yl)benzoate.
-
Step 2: Synthesis of this compound
The reduction of the methyl ester to the primary alcohol is a standard transformation.
-
Materials: Methyl 4-(1,3-oxazol-5-yl)benzoate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Synthetic Route 2: Robinson-Gabriel Synthesis Followed by Ester Reduction
This alternative three-step pathway utilizes the classical Robinson-Gabriel synthesis for the oxazole ring formation.[1][3] This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via the Robinson-Gabriel synthesis and subsequent reduction.
Experimental Protocol for Route 2
Step 1: Synthesis of 4-(2-Formamidoacetyl)benzoic acid
-
Materials: 4-(2-Aminoacetyl)benzoic acid hydrochloride, Formic acid, Acetic anhydride, Pyridine.
-
Procedure:
-
4-(2-Aminoacetyl)benzoic acid hydrochloride (1.0 eq) is suspended in a mixture of formic acid and pyridine.
-
Acetic anhydride is added dropwise at 0 °C, and the mixture is stirred at room temperature until the reaction is complete as monitored by TLC.
-
The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-(2-formamidoacetyl)benzoic acid.
-
Step 2: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[3]
-
Materials: 4-(2-Formamidoacetyl)benzoic acid, Concentrated sulfuric acid.
-
Procedure:
-
4-(2-Formamidoacetyl)benzoic acid (1.0 eq) is added portion-wise to concentrated sulfuric acid at 0 °C.
-
The mixture is stirred at room temperature until TLC analysis indicates the completion of the reaction.
-
The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 4-(1,3-oxazol-5-yl)benzoic acid.
-
Step 3: Synthesis of this compound
-
Materials: 4-(1,3-Oxazol-5-yl)benzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
A solution of 4-(1,3-oxazol-5-yl)benzoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Summary and Outlook
Both the Van Leusen and Robinson-Gabriel synthetic routes offer viable pathways to this compound. The Van Leusen approach is more convergent and may proceed under milder conditions for the crucial oxazole ring formation. In contrast, the Robinson-Gabriel route, while potentially requiring harsher conditions for cyclization and involving an additional step, utilizes precursors that may be more readily accessible from standard amino acids.
The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's capabilities. Further optimization of reaction conditions for either route could lead to improved yields and purity of the final product. The experimental data presented in this guide is based on established chemical principles for these named reactions. Researchers are encouraged to adapt and optimize these protocols for their specific needs.
References
Safety Operating Guide
Proper Disposal Procedures for [4-(1,3-Oxazol-5-yl)phenyl]methanol
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document provides a detailed, step-by-step guide for the disposal of [4-(1,3-Oxazol-5-yl)phenyl]methanol, catering to researchers, scientists, and drug development professionals. While some safety data sheets (SDS) may classify this compound as non-hazardous, a conservative approach is recommended due to the potential hazards associated with related oxazole compounds.[1] Always consult the specific SDS for the product in your possession and adhere to your institution's Environmental Health & Safety (EHS) guidelines.
Hazard Assessment and Waste Profile
Before initiating any disposal procedure, a thorough hazard assessment is crucial. While a Sigma-Aldrich SDS states that this compound is not a hazardous substance according to the Globally Harmonized System (GHS), other oxazole derivatives have been reported to be harmful if inhaled, in contact with skin, or swallowed, and can cause irritation to the eyes, respiratory system, and skin.[1] Therefore, it is prudent to handle this compound as a potentially hazardous chemical waste.
Key Considerations:
-
Physical State: Solid
-
Potential Hazards: Based on related compounds, may be harmful and irritating.[1]
-
Incompatibilities: Avoid mixing with strong oxidizing agents and strong acids.[1]
| Parameter | Information | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 179057-18-2 | [2] |
| Molecular Formula | C10H9NO2 | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| GHS Classification | Not a hazardous substance or mixture (per some suppliers) |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of research chemicals and should be adapted to comply with local and institutional regulations.[3][4]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[1]
2. Waste Segregation and Container Selection:
-
Do not dispose of this compound in regular trash or down the drain.[5][6]
-
Designate a specific, compatible, and clearly labeled waste container for this chemical. The container should be in good condition with a secure lid.[7][3]
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[7][3]
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Keep the waste container closed except when adding waste.[3]
4. Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[8]
-
Once decontaminated, deface all chemical labels on the empty container before disposing of it as regular trash.[5]
5. Request for Waste Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[3]
Experimental Workflow and Decision Logic
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision logic for waste classification.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. labsolu.ca [labsolu.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling [4-(1,3-Oxazol-5-yl)phenyl]methanol
Disclaimer: No specific Safety Data Sheet (SDS) for [4-(1,3-Oxazol-5-yl)phenyl]methanol was found. The following guidance is based on the safety profiles of structurally similar compounds, including oxazole and benzyl alcohol derivatives, as well as general best practices for handling chemical compounds with unknown toxicity. This substance should be treated as potentially hazardous, and all personnel must be thoroughly trained in safe laboratory practices before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines critical personal protective equipment (PPE), safe handling and storage protocols, and emergency and disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Required PPE | Application |
| Standard Laboratory Operations | Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), and chemical-resistant boot covers. | Recommended when there is a risk of splashing or aerosol generation, such as during weighing, dissolution, or transfer of the material. |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves, and boots. | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Handling and Storage
Adherence to the following step-by-step procedures is mandatory to ensure a safe laboratory environment.
1. Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols during handling.
-
Use non-sparking tools and equipment, as aromatic and heterocyclic compounds can be flammable.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
3. Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from heat, sparks, and open flames.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Containers should be stored in secondary containment to prevent spills.
Emergency Procedures
1. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
2. Spill Response:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[6]
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.[7][8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.[7]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.[7][9]
-
If the compound is dissolved in a solvent, collect the liquid waste in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.
-
Indicate the approximate quantities of each component.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[10]
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. burrell.edu [burrell.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
